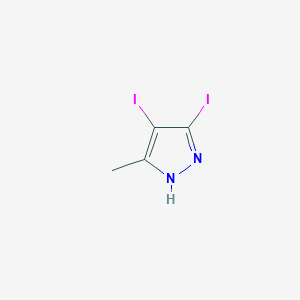

3,4-Diiodo-5-methyl-1h-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Diiodo-5-methyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the ultrasound-promoted regioselective synthesis, which has been used to produce fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, a compound structurally related to 3,4-diiodo-5-methyl-1H-pyrazole. This method is efficient, yielding products in short reaction times and with excellent yields . Another method involves the cyclocondensation of arylhydrazines with either alpha-oxoketene dithioacetals or beta-oxodithioesters to produce 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles .

Molecular Structure Analysis

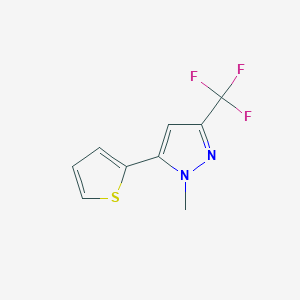

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques and X-ray crystallography. For instance, substituted 5-amino-3-methylthio-1H-pyrazoles have been studied using X-ray diffraction analysis, revealing the influence of the 4-position substituent on the ratio of isomers in the products . Similarly, the crystal structure of a novel pyrazole derivative was determined, showing a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including methylation, which can occur at the endocyclic nitrogen atoms . The regioselectivity of these reactions can be influenced by the nature of substituents on the pyrazole ring. Additionally, pyrazoles can be synthesized through a one-pot three-component reaction sequence, which includes Sonogashira coupling, Michael addition, and cyclocondensation, leading to highly fluorescent pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be extensively studied through experimental and theoretical methods. For example, the thermal decomposition of a pyrazole compound was investigated using thermogravimetric analysis, and its molecular geometries and electronic structures were optimized using ab initio methods . The vibrational frequencies, chemical shifts, and molecular electrostatic potential of pyrazole derivatives can be calculated and compared with experimental data to gain insights into their properties 10.

Applications De Recherche Scientifique

Chemical Structure and Tautomerism

Research on NH-pyrazoles, including compounds structurally related to 3,4-Diiodo-5-methyl-1H-pyrazole, has revealed insights into their chemical structures and tautomerism. Studies have utilized X-ray crystallography and NMR spectroscopy to explore the structure and tautomerism in both solution and solid states. Such research contributes to a deeper understanding of the molecular characteristics of NH-pyrazoles (Cornago et al., 2009).

Synthesis and Characterization

There's significant interest in the synthesis and characterization of various pyrazole derivatives, including those related to 3,4-Diiodo-5-methyl-1H-pyrazole. Studies have focused on understanding the chemical processes involved in creating these compounds and their physical and chemical properties. This research is crucial for the development of new compounds with potential applications in various fields (Viveka et al., 2016).

Medicinal Chemistry

Pyrazole compounds, including variants of 3,4-Diiodo-5-methyl-1H-pyrazole, have been studied for their potential in medicinal chemistry. Research in this area explores the biological and pharmacological activities of these compounds, including their potential as analgesics and in cancer treatment. This line of research is instrumental in the discovery and development of new drugs (Trevisan et al., 2013).

Antimicrobial and Antioxidant Activities

Several studies have investigated the antimicrobial and antioxidant properties of pyrazole derivatives. These studies contribute to the understanding of the potential use of these compounds in combating microbial infections and their role as antioxidants (Govindaraju et al., 2012).

Advanced Materials and Polymer Science

Research has also been conducted on the application of pyrazole-based compounds in materials science, particularly in the field of polymer chemistry. This includes the development of novel polymers and the study of their properties, which could have significant implications for various industrial and technological applications (Gardiner et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3,4-diiodo-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLNGDMFVSCNHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diiodo-5-methyl-1h-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547265.png)

![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)

![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)

![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2547284.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)